Sulfapyridine

Antibacterial Enzyme Inhibition DHPS

Sulfapyridine (CAS 144-83-2) is the non-interchangeable NAT2 phenotyping probe and primary sulfasalazine metabolite. Its distinct pyridine substitution confers unique solubility and thermodynamic parameters, while its differential activity against Y. enterocolitica and Salmonella (MIC 3.1–100 µg/mL) enables comparative SAR studies. Procure as a certified reference standard (≥98% purity) for HPLC/LC-MS/MS method validation, pharmacokinetic studies, and pharmacogenomics research. Verify lot-specific COA for accurate NAT2 acetylator status determination. Request bulk pricing.

Molecular Formula C11H11N3O2S
Molecular Weight 249.29 g/mol
CAS No. 144-83-2
Cat. No. B1682706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfapyridine
CAS144-83-2
SynonymsA 499;  A499;  A-499;  Sulfapyridine;  Plurazol;  Pyriamid
Molecular FormulaC11H11N3O2S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H11N3O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14)
InChIKeyGECHUMIMRBOMGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility33.1 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 72 °F (NTP, 1992)
2.35e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfapyridine (CAS 144-83-2): Technical Baseline and Procurement-Relevant Characteristics


Sulfapyridine (CAS 144-83-2) is a sulfonamide-class compound historically employed as an antibacterial agent [1]. It is most prominently recognized in contemporary research and industrial contexts as the primary bioactive metabolite of sulfasalazine (SASP), formed via bacterial azo-reduction in the colon . While its direct therapeutic use in humans has been largely supplanted by other agents, sulfapyridine retains critical value as a reference standard, an analytical probe for NAT2 phenotyping, and a key component in the mechanistic understanding of sulfasalazine pharmacology [2].

Sulfapyridine: Why In-Class Substitution with Generic Sulfonamides is Scientifically Invalid


Sulfapyridine cannot be interchanged with other sulfonamides (e.g., sulfamethoxazole, sulfadiazine) due to a confluence of unique physicochemical, metabolic, and functional properties. Critical distinctions include: (1) a distinct pyridine substitution pattern that confers unique solubility behavior and thermodynamic phase-transition parameters relative to other sulfonamide antibiotics [1]; (2) its specific role as a metabolite of sulfasalazine, which underpins its use as a biomarker for therapeutic monitoring and NAT2 phenotyping, a function not shared by other sulfonamides [2]; (3) differential antibacterial activity against specific Gram-negative enteric pathogens compared to its in-class analogs, which informs selection in research applications [3]. These factors preclude generic substitution and demand product-specific qualification.

Quantitative Evidence Guide for Sulfapyridine (CAS 144-83-2): Differentiated Data for Scientific Selection


Sulfapyridine's DHPS Inhibition Potency (IC50 = 0.18 μM) as a Basis for Comparative Antibacterial Efficacy

Sulfapyridine demonstrates potent inhibition of recombinant Pneumocystis carinii dihydropteroate synthetase (DHPS) with an IC50 of 0.18 μM . This enzyme target, essential for folate biosynthesis, is shared by other sulfonamides. However, quantitative head-to-head inhibition data against this specific recombinant DHPS for direct comparators like sulfamethoxazole are not available within the validated sources, precluding a direct potency ranking. This data point establishes a verifiable baseline for in vitro antibacterial mechanism studies.

Antibacterial Enzyme Inhibition DHPS

Sulfapyridine Exhibits Differentiated Antibacterial Activity Against Gram-Negative Enteric Pathogens Compared to In-Class Analogs

Sulfapyridine's in vitro antibacterial spectrum displays meaningful differences from closely related sulfonamides. Against Yersinia enterocolitica, sulfapyridine exhibits a MIC range of 3.1–25 μg/mL (median: 6.2 μg/mL) [1]. For Salmonella spp., the MIC range is 25–100 μg/mL (median: 100 μg/mL) [1]. In contrast, it shows markedly reduced activity against Campylobacter jejuni/coli with MIC values ranging from 200 to 800 μg/mL [1]. A comparative study against Klebsiella pneumoniae in a synthetic medium demonstrated that sulfapyridine was less active than sulfathiazole, sulfadiazine, and sulfapyrazine, which were all approximately equal in activity [2].

Antibacterial MIC Gram-Negative

Sulfapyridine Serves as a Definitive Probe for N-Acetyltransferase 2 (NAT2) Phenotyping via Differential Acetylation Rates

Sulfapyridine is uniquely positioned as a probe substrate for polymorphic N-acetyltransferase 2 (NAT2) phenotyping [1]. Following administration of its prodrug, sulfasalazine, sulfapyridine undergoes NAT2-mediated metabolism to N-acetylsulfapyridine (AcSP). This process is highly dependent on NAT2 genotype: rapid acetylators (homozygous wild-type), intermediate acetylators (heterozygous), and slow acetylators (homozygous mutant) exhibit distinct pharmacokinetic profiles for SP and AcSP [1]. This genetic polymorphism, which is not a primary characteristic of other common sulfonamides like sulfamethoxazole, directly impacts systemic exposure to sulfapyridine and is correlated with adverse event profiles [1].

Pharmacogenomics NAT2 Metabolism

Sulfapyridine's Solubility and Thermodynamic Properties Differentially Impact Formulation and Analytical Method Development

Sulfapyridine exhibits distinct physicochemical behavior compared to other sulfonamides, which is critical for formulation and analytical work. Its solubility is highly dependent on pH and the presence of co-solvents . In ethanol + water binary mixtures, its solubility profile can be correlated and differentiated from sulfadiazine using the Jouyban-Acree model [1]. Furthermore, its thermochemical phase transition parameters (melting point, enthalpy of fusion) differ from those of sulfamethoxazole and sulfamethazine, as determined by differential scanning calorimetry [2].

Physicochemical Properties Solubility Analytical Chemistry

Sulfapyridine Reference Standards (≥98% Purity) Provide Validated Analytical Performance for HPLC and LC-MS/MS Assays

Commercially available sulfapyridine as a high-purity reference standard (≥98%, typically determined by HPLC ) is essential for robust analytical method development. A validated, stability-indicating HPLC method has been established specifically for sulfapyridine, demonstrating a retention time of 4.56 minutes and a linear range of 2–10 μg/mL, with a limit of detection (LOD) of 0.115 μg/mL and a limit of quantitation (LOQ) of 0.35 μg/mL [1]. This method is suitable for quantifying sulfapyridine in pharmaceutical preparations. Furthermore, the compound serves as a certified reference material for LC-MS/MS analysis of sulfonamide residues .

Analytical Chemistry HPLC LC-MS/MS

Definitive Research and Industrial Application Scenarios for Sulfapyridine (CAS 144-83-2)


Use as a Pharmacogenetic Probe for N-Acetyltransferase 2 (NAT2) Phenotyping in Clinical and Preclinical Studies

Sulfapyridine, as the primary metabolite of sulfasalazine, is the established probe drug for determining NAT2 acetylator phenotype (rapid, intermediate, or slow) [1]. Researchers can administer sulfasalazine and quantify the ratio of plasma or urinary sulfapyridine to N-acetylsulfapyridine (AcSP) to infer NAT2 genotype and predict drug metabolism capacity. This application is critical in pharmacogenomics research and in clinical settings where NAT2 status influences drug efficacy and toxicity risk (e.g., with isoniazid, hydralazine). This application stems directly from the differentiated metabolic evidence in Section 3.

Reference Standard for Validated Quantification in HPLC and LC-MS/MS Analytical Workflows

For analytical laboratories, sulfapyridine (≥98% purity) is procured as a certified reference standard for developing and validating HPLC and LC-MS/MS methods [2]. It is specifically used for quantifying sulfapyridine levels in biological matrices (e.g., plasma, urine) during pharmacokinetic studies of sulfasalazine or for detecting sulfonamide residues in food products (e.g., honey, muscle tissue) [3]. The availability of a validated, stability-indicating HPLC method ensures accurate and reproducible results in quality control and regulatory compliance testing. This scenario is supported by the analytical performance data in Section 3.

Investigation of Differential Antibacterial Activity Against Enteric Gram-Negative Pathogens

Researchers investigating the in vitro efficacy of sulfonamides against enteric pathogens can utilize sulfapyridine due to its distinct susceptibility profile. Its moderate activity against Yersinia enterocolitica (MIC 3.1–25 μg/mL) and Salmonella spp. (MIC 25–100 μg/mL), contrasted with its relative inactivity against Campylobacter (MIC 200–800 μg/mL) and lower potency compared to sulfathiazole or sulfadiazine against Klebsiella pneumoniae, provides a valuable tool for comparative studies [4]. This allows for the dissection of structure-activity relationships or the development of selective media. This application is directly derived from the antibacterial evidence in Section 3.

Physicochemical and Preformulation Studies for Sulfonamide Derivatives

Sulfapyridine serves as a model compound for studying the solubility and thermodynamic behavior of sulfonamides. Its distinct solubility profile in co-solvent mixtures (e.g., ethanol + water, propylene glycol + water) and its differentiated thermochemical parameters (melting point, enthalpy of fusion) relative to sulfamethoxazole and sulfamethazine [5] make it a relevant standard for preformulation development. Researchers can use this data to predict solubility, stability, and compatibility in novel drug delivery systems or combination products. This scenario is informed by the physicochemical evidence in Section 3.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfapyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.